Omega-3 Arachidonic Acid ethyl ester is classified as a fatty acid ethyl ester. It is primarily sourced from fish oils, which are rich in omega-3 fatty acids, particularly eicosapentaenoic acid and docosahexaenoic acid. These fatty acids are essential for various physiological functions and are known for their anti-inflammatory properties. The compound is used in dietary supplements and pharmaceuticals aimed at improving cardiovascular health and reducing inflammation .
The synthesis of Omega-3 Arachidonic Acid ethyl ester typically involves the transesterification of fish oil with ethanol. This process can be broken down into several key steps:
The molecular structure of Omega-3 Arachidonic Acid ethyl ester consists of a long hydrocarbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. The structural formula can be represented as follows:
The ethyl ester form indicates that the carboxylic acid group of the fatty acid is esterified with ethanol, altering its solubility and absorption characteristics compared to free fatty acids .
Omega-3 Arachidonic Acid ethyl ester participates in several chemical reactions:
The mechanism of action for Omega-3 Arachidonic Acid ethyl ester primarily involves its role as an anti-inflammatory agent. Upon ingestion:
Omega-3 Arachidonic Acid ethyl ester exhibits several notable physical and chemical properties:
The applications of Omega-3 Arachidonic Acid ethyl ester span across various fields:
Omega-3 arachidonic acid ethyl ester (CAS 123940-93-2) possesses the systematic name ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate. Its molecular formula is C₂₂H₃₆O₂, with a molecular weight of 332.52 g/mol. Structurally, it features a 20-carbon chain with four cis double bonds positioned at carbons 8-9, 11-12, 14-15, and 17-18, terminating in an ethyl ester group rather than the free carboxylic acid found in natural arachidonic acid. This ethyl ester modification increases lipophilicity compared to the free acid form, enhancing membrane permeability and altering metabolic processing [2] [5] [7].
The ethyl ester bond replaces the glycerol backbone found in triglyceride or phospholipid forms of arachidonic acid, fundamentally changing how the molecule interacts with metabolic enzymes. For instance, this structural difference impacts hydrolysis by lipases and incorporation into cellular lipids. The spatial configuration of the methylene-interrupted cis double bonds creates a characteristic "kinked" molecular geometry that influences membrane fluidity and protein interactions when incorporated into phospholipids [5] [6].
Table 1: Nomenclature and Identifiers of Omega-3 Arachidonic Acid Ethyl Ester and Related Compounds
Compound Name | Systematic Name | CAS Number | Molecular Formula |
---|---|---|---|
Omega-3 Arachidonic Acid Ethyl Ester | ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | 123940-93-2 | C₂₂H₃₆O₂ |
EPA Ethyl Ester | ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | 86227-47-6 | C₂₂H₃₄O₂ |
DHA Ethyl Ester | ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | 84494-72-4 | C₂₄H₃₆O₂ |
Arachidonic Acid (free form) | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | 506-32-1 | C₂₀H₃₂O₂ |
The classification of omega-3 arachidonic acid ethyl ester presents a biochemical nuance. Traditional arachidonic acid (AA; 20:4n-6) is unequivocally an omega-6 fatty acid, characterized by its first double bond at the sixth carbon from the methyl terminus. However, the "omega-3" designation in this specific ethyl ester refers to 8Z,11Z,14Z,17Z-eicosatetraenoic acid ethyl ester, an isomer where the double bond system extends to the n-3 position (between carbons 17-18). This structural variation places it within the omega-3 family despite retaining the same carbon chain length and number of double bonds as conventional AA [2] [3] [6].
This omega-3 configuration fundamentally alters metabolic fate compared to omega-6 AA:
Table 2: Comparative Biochemistry of Omega-3 vs. Omega-6 Arachidonic Acid Derivatives
Characteristic | Omega-6 Arachidonic Acid | Omega-3 Arachidonic Acid Ethyl Ester |
---|---|---|
Double Bond Positions | Δ5,8,11,14 (n-6) | Δ8,11,14,17 (n-3) |
Primary Metabolic Fate | Prostaglandin/leukotriene synthesis (pro-inflammatory) | Alternative eicosanoid pathways |
Arachidonoyl-CoA Synthetase Affinity | High (substrate) | Moderate (inhibitor: Ki 14μM) |
Membrane Fluidizing Effect | Moderate | Potentially higher due to n-3 bond |
Dietary Prevalence | Abundant in meat/eggs | Trace components in marine sources |
The development of ethyl ester formulations emerged as a solution to overcome limitations in purifying and concentrating omega-3 and omega-6 fatty acids from natural sources. The historical trajectory reveals:
Early Purification Challenges (1980s-1990s): Initial fish oil supplements contained omega-3 fatty acids primarily as triglycerides or phospholipids, with EPA+DHA concentrations typically below 30%. Molecular distillation of ethyl esters enabled concentration to 50-85% purity, facilitating clinical research on specific fatty acids. This technological advancement was pioneered by companies like Pronova BioPharma, which developed concentrated omega-3-acid ethyl esters (e.g., Lovaza/Omacor) [8].
Pharmaceutical Advantages: Ethyl esters offered superior stability against oxidation compared to free fatty acids and allowed for encapsulation without glycerol-related contaminants. The ethyl ester form also enabled precise dosage standardization, a requirement for regulatory approval. Research demonstrated that while free fatty acids showed slightly better absorption in some studies, ethyl esters provided comparable bioavailability when administered with fat-containing meals due to pancreatic esterase-mediated hydrolysis [6] [8] [1].
Metabolic Insights: Studies in the 2000s revealed that ethyl esters undergo unique metabolic processing. They are hydrolyzed primarily by pancreatic esterases in the intestine, with subsequent re-esterification into triglycerides in enterocytes before incorporation into chylomicrons. The discovery of DHA retroconversion to EPA (7.4-13.8%) further demonstrated the interconversion capability of ethyl ester forms within biological systems [6] [8].
Table 3: Historical Milestones in Ethyl Ester Lipid Research
Time Period | Development | Significance |
---|---|---|
1980s | Ethyl esterification applied to fish oils | Enabled concentration beyond natural triglyceride limits |
1991 | Pronova BioPharma established | Commercial development of pharmaceutical-grade omega-3 EE |
2000-2004 | Approval of Omacor (EU) and Lovaza (US) | First prescription omega-3 EE drugs for severe hypertriglyceridemia |
2006-2013 | Clinical studies on differential effects of EPA vs. DHA EE | Revealed DHA raises LDL-C while EPA lowers non-HDL-C |
2013 | Federal Circuit patent invalidation of Lovaza | Opened market to generic omega-3-acid ethyl ester formulations |
The historical evolution underscores how ethyl ester technology transformed essential fatty acids from dietary components into investigational tools and therapeutic agents. The specific development of omega-3 arachidonic acid ethyl ester exemplifies this progression, providing researchers with a precise chemical tool to investigate the biological implications of double bond position in polyunsaturated fatty acids [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: